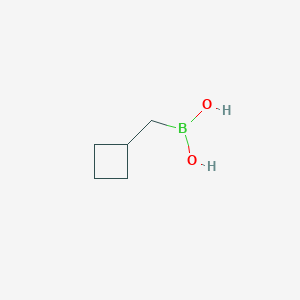

(Cyclobutylmethyl)boronic acid

Description

Historical Context and Significance of Boronic Acids in Organic Synthesis

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of ethylboronic acid. pharmiweb.comwikipedia.org This pioneering work laid the foundation for a class of compounds that would later revolutionize organic synthesis. Boronic acids, with the general formula R-B(OH)₂, are organic compounds related to boric acid where one hydroxyl group is replaced by an alkyl or aryl group. wikipedia.org

Their true potential in organic synthesis began to be realized with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forms new carbon-carbon bonds by coupling a boronic acid with an organohalide, has become a cornerstone of modern synthetic chemistry due to its versatility, stability, and relatively low toxicity. pharmiweb.comnih.gov The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.

The stability of boronic acids, their ease of synthesis, and their favorable environmental profile have contributed to their widespread adoption as crucial building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govboronmolecular.com

Distinctive Features and Reactivity Principles of Organoboranes and Boronic Acids

Organoboranes and boronic acids possess unique chemical properties that underpin their utility in organic synthesis. The carbon-boron bond in these compounds has low polarity, making alkyl boron compounds generally stable, though susceptible to oxidation. wikipedia.org A key feature of boronic acids is the boron atom's electron-deficient nature, having only six valence electrons. This makes them act as Lewis acids, readily accepting a pair of electrons. researchgate.netacs.org

This Lewis acidity is central to their reactivity. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govacs.org The pKa of many boronic acids is around 9, but the formation of tetrahedral boronate complexes can lower the pKa to approximately 7. pharmiweb.comwikipedia.org

Academic Relevance of Alkyl Boronic Acids in Contemporary Chemical Research

While aryl boronic acids have been extensively studied and utilized, alkyl boronic acids have gained significant traction in contemporary chemical research. They serve as valuable precursors to alkyl radicals under photoredox catalysis, a rapidly evolving field in organic synthesis. nih.govrsc.org Despite their high oxidation potentials, methods have been developed to modulate these potentials, allowing them to participate in a variety of alkylation reactions. nih.govrsc.org

The development of new synthetic methods for preparing alkyl boronic acids and their derivatives is an active area of research. organic-chemistry.org These methods include the palladium-catalyzed borylation of alkyl halides and the hydroboration of alkenes and alkynes. organic-chemistry.org The ability to generate alkyl radicals from readily available alkyl boronic acids under mild conditions has opened up new avenues for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This has significant implications for the late-stage functionalization of complex molecules, a critical process in drug discovery. nih.gov

Structural Context of the Cyclobutylmethyl Moiety in Chemical Compounds

The cyclobutane (B1203170) ring is a prominent structural motif found in numerous natural products, many of which exhibit interesting biological activities. nih.gov However, its incorporation into synthetic pharmaceutical agents has been less common. nih.gov The cyclobutylmethyl group, which consists of a cyclobutane ring attached to a methylene (B1212753) (-CH₂-) group, introduces a three-dimensional character to a molecule.

The presence of a cyclobutane ring can influence a molecule's conformational properties and its interactions with biological targets. The synthesis of molecules containing the cyclobutylmethyl moiety often involves the construction of the cyclobutane ring as a key step. The IUPAC name for a simple alkane containing this group attached to a cyclopentane (B165970) ring, for example, would be (cyclobutylmethyl)cyclopentane. doubtnut.com The structural and physical properties of compounds containing this moiety are influenced by the strained four-membered ring.

Overview of Research Trajectories for (Cyclobutylmethyl)boronic Acid

Research on this compound itself is not extensively documented in publicly available literature. However, its chemical properties and potential applications can be inferred from the broader understanding of alkyl boronic acids and compounds containing the cyclobutylmethyl group.

The synthesis of this compound would likely follow established methods for preparing alkyl boronic acids, such as the reaction of a (cyclobutylmethyl)magnesium halide with a trialkyl borate (B1201080) followed by hydrolysis. Its primary application would be as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the cyclobutylmethyl group into a target molecule. Given the interest in novel three-dimensional scaffolds in medicinal chemistry, this compound represents a potentially valuable tool for the synthesis of new chemical entities with unique structural features. Further research could explore its use in photoredox catalysis and the synthesis of complex cyclobutane-containing molecules. nih.gov

Properties

Molecular Formula |

C5H11BO2 |

|---|---|

Molecular Weight |

113.95 g/mol |

IUPAC Name |

cyclobutylmethylboronic acid |

InChI |

InChI=1S/C5H11BO2/c7-6(8)4-5-2-1-3-5/h5,7-8H,1-4H2 |

InChI Key |

HKICPSMXFOPVOW-UHFFFAOYSA-N |

Canonical SMILES |

B(CC1CCC1)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Cyclobutylmethyl Boronic Acid and Its Derivatives

General Approaches to Alkylboronic Acid Synthesis

The preparation of alkylboronic acids and their corresponding esters relies on a handful of fundamental transformations in organic synthesis. These methods provide access to a wide range of these valuable compounds, accommodating various functional groups and structural complexities. The primary routes to alkylboronic acids include the hydroboration of alkenes, the reaction of organometallic reagents with borates, and transition-metal-catalyzed borylation reactions.

Hydroboration-Oxidation Variants and Alkene Precursors

Hydroboration is a powerful and highly regioselective method for the synthesis of organoboranes from alkenes. masterorganicchemistry.com The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. For the synthesis of (Cyclobutylmethyl)boronic acid, the logical alkene precursor would be vinylcyclobutane. The hydroboration of terminal alkenes, such as vinylcyclobutane, with borane (B79455) (BH3) or its complexes (e.g., BH3·THF), typically proceeds with anti-Markovnikov selectivity, placing the boron atom on the terminal, less substituted carbon. masterorganicchemistry.com This regioselectivity is crucial for obtaining the desired (Cyclobutylmethyl)borane intermediate.

The initial product of hydroboration is a trialkylborane, which can then be oxidized to the corresponding alcohol or, more relevantly, hydrolyzed to the boronic acid. masterorganicchemistry.com The hydroboration-oxidation sequence is a stereospecific syn-addition, where the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.com While highly efficient for many substrates, the use of highly reactive borane reagents requires careful handling under anhydrous conditions. To enhance selectivity, especially with more complex molecules, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. orgsyn.org

A one-pot procedure for the synthesis of cyclopropyl (B3062369) boronic acid pinacol (B44631) esters from propargylic silyl (B83357) ethers has been developed, which involves a hydroboration step catalyzed by Schwartz's reagent. strath.ac.uk This highlights the adaptability of hydroboration in multi-step, one-pot syntheses. strath.ac.uk

Grignard Reagent and Organolithium Chemistry in Boronate Formation

The use of pre-formed organometallic reagents, such as Grignard and organolithium compounds, represents a classic and widely utilized approach for the synthesis of boronic acids. This method involves the reaction of the organometallic species with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. atamankimya.comwikipedia.org For the synthesis of this compound, the corresponding Grignard reagent, (cyclobutylmethyl)magnesium bromide, or the organolithium reagent, (cyclobutylmethyl)lithium, would be prepared from (bromomethyl)cyclobutane (B93029) or (chloromethyl)cyclobutane.

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of the borate ester. atamankimya.com This forms a boronate intermediate, which is then hydrolyzed with aqueous acid to yield the desired boronic acid. borates.today A significant challenge with this method is the potential for multiple additions of the organometallic reagent to the boron center, leading to the formation of borinic and boronic acids as byproducts. google.com This can often be mitigated by using a large excess of the trialkyl borate and maintaining low reaction temperatures.

The general scheme for this reaction is as follows: R-X + Mg → R-MgX R-MgX + B(OR')₃ → R-B(OR')₂ + MgX(OR') R-B(OR')₂ + 2H₂O → R-B(OH)₂ + 2R'OH

Organolithium reagents are generally more reactive than their Grignard counterparts and can be prepared by reacting an alkyl halide with lithium metal. youtube.com They react with trialkyl borates in a similar fashion to Grignard reagents to produce boronic acids after hydrolysis.

Palladium-Catalyzed C-B Bond Formation (Borylation Reactions)

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-boron bonds. These methods, often referred to as borylation reactions, offer several advantages over traditional organometallic approaches, including milder reaction conditions and greater functional group tolerance. alfa-chemistry.com

Miyaura Borylation of Alkyl Halides and Pseudohalides

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides or pseudohalides (like triflates) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). alfa-chemistry.comwikipedia.org This reaction has been extensively developed for aryl and vinyl halides and has been successfully extended to alkyl halides. wikipedia.orgnih.gov

For the synthesis of this compound pinacol ester, (bromomethyl)cyclobutane or a similar alkyl halide would be reacted with B₂pin₂ in the presence of a palladium catalyst and a base. nih.gov The general catalytic cycle for the Miyaura borylation involves the oxidative addition of the alkyl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the alkylboronate ester and regenerate the Pd(0) catalyst. researchgate.net

A key advantage of the Miyaura borylation is its compatibility with a wide range of functional groups, which might not be tolerated under the harsh conditions of Grignard or organolithium reagent formation. organic-chemistry.org The resulting boronate esters are stable, can be purified by chromatography, and are excellent substrates for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

| Parameter | Description | Reference |

| Reactants | Alkyl halide (e.g., (bromomethyl)cyclobutane), Diboron reagent (e.g., B₂pin₂) | nih.gov |

| Catalyst | Palladium(0) complex (e.g., Pd(dba)₂, PdCl₂(dppf)) | wikipedia.org |

| Ligand | Phosphine (B1218219) ligand (e.g., SPhos, XPhos) | nih.gov |

| Base | Potassium acetate (B1210297) (KOAc), Potassium phosphate (B84403) (K₃PO₄) | nih.govorganic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF | nih.gov |

Ligand and Base Optimization for Alkyl Substrates

The success of the palladium-catalyzed borylation of alkyl halides is highly dependent on the choice of ligand and base. nih.gov Unlike aryl halides, the oxidative addition of alkyl halides to palladium can be more challenging, and side reactions such as β-hydride elimination can be problematic.

Research has shown that bulky, electron-rich phosphine ligands are often optimal for promoting the desired C-B bond formation. nih.gov For the borylation of primary alkyl bromides, ligands such as SPhos and XPhos have been found to be effective. nih.gov The choice of base is also critical; weaker bases like potassium acetate (KOAc) or potassium phosphate (K₃PO₄) are commonly used to avoid undesired side reactions. nih.govorganic-chemistry.org The optimization of these reaction parameters is crucial for achieving high yields and selectivity in the synthesis of alkylboronate esters like this compound pinacol ester.

Electrophilic Borylation Strategies

Electrophilic borylation is an alternative approach to C-B bond formation that involves the reaction of a nucleophilic carbon source with an electrophilic boron reagent. rsc.org This strategy is particularly useful for the borylation of arenes and can be directed by a functional group on the substrate. nih.gov While less common for the synthesis of simple alkylboronic acids, electrophilic borylation can be applied to organometallic intermediates.

In the context of preparing this compound, one could envision a scenario where a nucleophilic (cyclobutylmethyl)metal species, such as an organolithium or Grignard reagent, reacts with an electrophilic boron halide (e.g., BBr₃) or a boronate ester. However, the more common application of electrophilic borylation involves the direct functionalization of C-H bonds, a field that is rapidly advancing. acs.org Amide-directed C-H borylation using BBr₃ has been shown to be a viable route to aryl boranes. nih.gov The development of highly electrophilic boron cations has expanded the scope of these reactions to less activated substrates. acs.org

While direct electrophilic C-H borylation of an unactivated methylene (B1212753) group on a cyclobutane (B1203170) ring is challenging, the ongoing development in this area may provide future pathways to compounds like this compound.

Photoinduced and Transition-Metal-Free Borylation Methods

Recent advancements in synthetic chemistry have led to the development of borylation methods that avoid the use of transition metals, relying instead on photoinduction or radical mechanisms. researchgate.net These approaches offer milder reaction conditions and can be more cost-effective and environmentally benign by circumventing the need for expensive and potentially toxic metal catalysts and ligands. acs.orgpku.edu.cn

Transition-metal-free methods are not limited to photochemistry. Operationally simple borylation of alkyl iodides can be achieved using diboron reagents, proceeding through a single-electron transfer mechanism to generate an alkyl radical intermediate. pku.edu.cn These methods exhibit excellent functional group tolerance, making them suitable for complex molecule synthesis. pku.edu.cnorganic-chemistry.org The development of these catalyst-free borylation techniques is significant as it expands the toolkit for creating C-B bonds, essential for accessing valuable organoboron compounds. researchgate.net

Table 1: Overview of Selected Photoinduced and Transition-Metal-Free Borylation Methods

| Method Type | Precursor | Key Reagents/Conditions | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Photoinduced Radical Borylation | Unactivated Alkyl Bromides | 4-Phenylpyridine catalyst, visible light | Nucleophilic substitution/photoinduced radical formation | nih.gov |

| Photoinduced Radical Borylation | Alkyl Chlorides | Bis(neopentyl glycolato)diboron, alkoxide base, 400 nm light | Activation of alkyl chloride to form alkyl radical | jiaolei.group |

| Transition-Metal-Free Radical Borylation | Alkyl Iodides | Diboron reagent, base | Single-electron transfer (SET) mechanism | pku.edu.cn |

| Photoinduced EDA Complex Borylation | Aryl Halides | Sodium hydride, bis(pinacolato)diboron, visible light | Formation of an electron-donor-acceptor (EDA) complex | acs.orgnih.gov |

Specific Considerations for Cyclobutylmethyl Boronic Acid Synthesis

The synthesis of this compound presents unique challenges related to the strained four-membered ring and the attachment of the methylboronic acid group.

The introduction of a cyclobutane ring into a molecule can be synthetically challenging due to the inherent ring strain of the four-membered carbocycle. This strain can influence the reactivity of adjacent functional groups and may lead to undesired side reactions or rearrangements. Synthesizing derivatives of cyclobutane often requires carefully controlled conditions to achieve the desired stereochemistry and avoid ring-opening or expansion. The attachment of a functionalized methyl group, such as the boronic acid moiety, to the cyclobutane ring adds another layer of complexity, demanding methods that are compatible with the strained ring system. One of the primary difficulties in copper-assisted click reactions, for example, is the potential for copper-mediated degradation of the boronic acid moiety. nih.gov

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant objective. Diastereoselective synthesis allows for the preparation of specific isomers, which is crucial for applications in medicinal chemistry and materials science. One reported method for the highly enantioselective and diastereoselective synthesis of cyclobutane boronic esters involves the deprotonation of a chiral 1-chloro-4-cyanobutylboronate ester, followed by cyclization induced by magnesium bromide. nih.govacs.orgacs.org This process yields (R)-(trans-2-cyanocyclobutyl)boronic esters with high diastereomeric and enantiomeric purity. nih.govacs.org The presence of a magnesium halide was found to be essential for the ring closure to occur. acs.orgacs.org

Another powerful strategy involves the photosensitized [2+2] cycloaddition of vinyl boronate esters. nih.gov This method uses visible light and a photocatalyst to generate structurally diverse cyclobutane boronate esters. nih.gov The reaction tolerates a wide variety of functional groups, providing access to complex cyclobutane cores that can serve as versatile building blocks for further synthetic transformations. nih.gov

The synthesis of this compound necessarily begins with the preparation of a suitable precursor containing the cyclobutylmethyl group. These precursors are typically functionalized with a leaving group, such as a halide or tosylate, which can then be converted to the boronic acid or ester.

Formation and Manipulation of Boronic Acid Derivatives for Synthesis and Purification

Boronic acids are known to be challenging to handle and purify due to their polarity and tendency to undergo dehydration to form boroxines. researchgate.netrsc.org To overcome these issues, they are often converted into more stable boronate esters. These esters act as protecting groups, facilitating purification by standard techniques like silica (B1680970) gel chromatography and allowing for a wider range of reaction conditions to be employed. nih.govrsc.org

Several types of diols are commonly used to form boronate esters, with pinacol, N-methyliminodiacetic acid (MIDA), and 3,4-diethyl-hexane-3,4-diol (the precursor to Epin esters) being among the most prominent. Each offers distinct advantages in terms of stability, reactivity, and ease of handling.

Pinacol Esters (Bpin): Pinacol boronate esters are widely used surrogates for boronic acids. researchgate.net However, their formation is reversible, and they can be susceptible to hydrolysis during reactions or purification, leading to material loss. researchgate.net Special chromatographic techniques, such as using silica gel impregnated with boric acid, have been developed to suppress over-adsorption and improve the recovery of pinacol esters. oup.comoup.com

MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of synthetic reagents and are stable to benchtop storage and silica gel chromatography. nih.govsigmaaldrich.comnih.gov This stability allows for the multi-step synthesis of complex molecules where the MIDA boronate acts as a robust protecting group. nih.gov The boronic acid can be easily regenerated from the MIDA ester under mild aqueous basic conditions. nih.govnih.gov

Epin Esters: A newer class of boronic esters derived from 3,4-diethyl-hexane-3,4-diol (Epin) has been introduced to overcome the stability limitations of other esters. abcr.com Aryl boronic Epin esters [ArB(Epin)] are notably stable on silica gel, allowing for straightforward purification by conventional column chromatography. acs.org Furthermore, in Suzuki-Miyaura coupling reactions, Epin esters have been shown to provide higher yields compared to the corresponding boronic acids or pinacol esters. abcr.comacs.org

Table 2: Comparison of Common Boronate Esters

| Ester Type | Diol Precursor | Key Advantages | Key Disadvantages | Deprotection Conditions | References |

|---|---|---|---|---|---|

| Pinacol (Bpin) | Pinacol | Widely used, commercially available precursors. | Can be unstable to hydrolysis and chromatography, leading to purification challenges. | Acidic or basic hydrolysis, or transesterification. | researchgate.netnih.gov |

| MIDA | N-methyliminodiacetic acid | Exceptionally stable to air, moisture, and chromatography; often crystalline solids. Enables iterative cross-coupling. | Incompatible with certain hard nucleophiles (e.g., LiAlH₄). | Mild aqueous base (e.g., aq. NaHCO₃ or NaOH). | nih.govrsc.orgsigmaaldrich.comnih.gov |

| Epin | 3,4-diethyl-hexane-3,4-diol (Epin) | High stability on silica gel, allowing easy purification. Can give higher yields in cross-coupling reactions. | Precursor is less common than pinacol. | Standard hydrolysis conditions. | abcr.comacs.org |

Boroxines (Cyclic Anhydrides)

Boroxines, which are six-membered heterocyclic compounds with alternating boron and oxygen atoms, serve as the cyclic anhydrides of boronic acids. wikipedia.org The formation of a boroxine (B1236090), such as tris(cyclobutylmethyl)boroxine, from this compound is typically achieved through a dehydration reaction. nih.gov This process involves the condensation of three molecules of the boronic acid to yield one molecule of the boroxine and three molecules of water. nih.govresearchgate.net

The equilibrium between the boronic acid and its corresponding boroxine can be manipulated by controlling the presence of water. researchgate.net The forward reaction, leading to the boroxine, is favored by the removal of water. nih.gov This can be accomplished through methods such as heating under vacuum, azeotropic distillation, or by using chemical drying agents like phosphorus pentoxide or sulfuric acid. nih.gov In some instances, simply warming the boronic acid in an anhydrous solvent is sufficient to drive the formation of the boroxine. nih.gov Conversely, the presence of water can hydrolyze the boroxine back to the boronic acid, highlighting the reversible nature of this transformation. researchgate.netresearchgate.net The formation of boroxines is an entropically driven process due to the release of water molecules. researchgate.net

The general reaction is as follows: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

| Method | Description | Typical Conditions | Reference |

|---|---|---|---|

| Thermal Dehydration | Heating the boronic acid, often under reduced pressure, to remove water as it forms. | Heating under high vacuum. | wikipedia.org |

| Azeotropic Distillation | Refluxing the boronic acid in a solvent that forms an azeotrope with water (e.g., toluene), with a Dean-Stark apparatus to remove water. | Anhydrous solvents like CCl₄ or chloroform. | nih.gov |

| Chemical Dehydration | Using a strong drying agent to sequester the water produced during the condensation. | Exhaustive drying over agents like H₂SO₄ or P₂O₅. | nih.gov |

While boronic acids can be challenging to handle due to this equilibrium, boroxines themselves are utilized in various applications, including the synthesis of covalent organic frameworks (COFs) and self-healing materials. researchgate.netunits.it

Organotrifluoroborate Salts as Stable Surrogates

Organotrifluoroborates are valuable derivatives of boronic acids, prized for their enhanced stability towards air and moisture. wikipedia.orgchem-station.com These salts, which contain the [R-BF₃]⁻ anion, can be considered protected forms of boronic acids. wikipedia.orgchem-station.com The synthesis of potassium (cyclobutylmethyl)trifluoroborate from this compound is a straightforward and common procedure. wikipedia.org It is typically achieved by reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol (B129727) or water. wikipedia.orgchem-station.com

The resulting organotrifluoroborate salts are generally crystalline solids that are easy to handle, purify, and store indefinitely without special precautions. chem-station.comorgsyn.org This stability contrasts with boronic acids, which can undergo dehydration to form boroxines. nih.gov The use of organotrifluoroborates circumvents issues related to the precise stoichiometry control that can be complicated by the boronic acid-boroxine equilibrium. chem-station.comnih.gov

Despite their stability, organotrifluoroborates can readily participate in reactions like the Suzuki-Miyaura coupling. wikipedia.org Under reaction conditions, they are believed to hydrolyze in situ back to the corresponding boronic acid, which is the active species in the catalytic cycle. wikipedia.orgchem-station.com

| Reagent | Solvent | General Procedure | Reference |

|---|---|---|---|

| Potassium hydrogen fluoride (KHF₂) | Methanol, Water, or Acetonitrile | The boronic acid is dissolved or suspended in the solvent, and an aqueous or methanolic solution of KHF₂ is added. The resulting potassium organotrifluoroborate salt often precipitates from the solution and can be isolated by filtration. | wikipedia.orgchem-station.comorgsyn.org |

Deprotection Strategies for Boronic Esters

Boronic esters, particularly those derived from diols like pinacol, are widely used as stable, characterizable intermediates in organic synthesis. nih.gov However, the regeneration of the free boronic acid from these esters is a crucial step for subsequent reactions. The removal of the protecting diol group can sometimes be challenging. nih.gov Several methods have been developed for the deprotection of boronic esters such as this compound pinacol ester. nih.govacs.org

Common deprotection strategies include:

Transesterification: This method involves reacting the boronic ester with another diol or a boronic acid. A two-step protocol using transesterification with diethanolamine (B148213) (DEA) followed by mild acidic hydrolysis is effective for deprotecting alkyl pinacolyl boronate esters. nih.govacs.org This method is advantageous due to its tolerance of various functional groups and the ease of product isolation. acs.org Alternatively, using a polystyrene-supported boronic acid can facilitate the removal of pinacol through transesterification and simple filtration. researchgate.net

Oxidative Cleavage: This technique uses an oxidant to cleave the diol protecting group. Sodium periodate (B1199274) (NaIO₄) is commonly employed for this purpose, often in a biphasic solvent system with a buffer like aqueous ammonium (B1175870) acetate. acs.orgacs.org This method effectively converts the pinacol into acetone, driving the reaction towards the free boronic acid. acs.org

Acidic Hydrolysis: Direct hydrolysis with acid can be used, though the stability of pinacol esters can make this difficult under simple conditions. acs.orgchemicalforums.com More forceful conditions or alternative strategies are often required. chemicalforums.com

Transborylation: Reagents like boron trichloride (B1173362) (BCl₃) can be used to exchange the diol group, but this method's utility can be limited by functional group compatibility. nih.govacs.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Transesterification / Hydrolysis | 1. Diethanolamine (DEA) 2. Aqueous Acid (e.g., 0.1 M HCl) | Two-step process, mild conditions, tolerant of many functional groups. | nih.govacs.org |

| Oxidative Cleavage | Sodium periodate (NaIO₄), often with a buffer (e.g., NH₄OAc) | Irreversibly cleaves the pinacol protecting group. | acs.orgacs.org |

| Transesterification (Solid-Phase) | Polystyrene-boronic acid | Simplifies purification by using a solid-supported reagent. | researchgate.net |

| Transborylation | Boron trichloride (BCl₃) | Strong Lewis acid reagent, may have functional group incompatibilities. | nih.govacs.org |

Reactivity and Mechanistic Pathways Involving Cyclobutylmethyl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically catalyzed by palladium complexes. libretexts.orgfishersci.com It facilitates the reaction between an organoboron compound, such as (cyclobutylmethyl)boronic acid, and an organic halide or triflate. libretexts.org This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts. fishersci.comnih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex (often coordinated to phosphine (B1218219) ligands, L), forming a palladium(II) intermediate. libretexts.orgacs.org Mechanistic studies suggest that this step can proceed through either a 12-electron monoligated palladium complex or a 14-electron bis-ligated complex, depending on the reaction conditions and ligand concentration. researchgate.net For alkyl halides, this step often proceeds via an SN2-type mechanism, leading to an inversion of configuration at the carbon center. libretexts.org

Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium(II) complex. The presence of a base is crucial for this step. libretexts.org The base activates the boronic acid, forming a more nucleophilic boronate species. acs.org This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex. The exact mechanism of transmetalation can be complex, potentially involving intermediates with Pd-O-B linkages. researchgate.netacs.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgacs.org This step generally proceeds with retention of the stereochemistry of the organic partners. libretexts.org

While initially developed for aryl and vinyl boronic acids, the Suzuki-Miyaura coupling has been extended to include alkyl boronic acids and their derivatives, such as alkylboronic esters and potassium alkyltrifluoroborates. fishersci.comresearchgate.net This expansion has significantly broadened the reaction's utility, particularly in the pharmaceutical industry where structures with greater sp³ character are desirable. nih.gov

The use of alkylboron reagents presents unique challenges. Alkylboronic acids can be prone to side reactions, and their reactivity can be lower than their aryl counterparts. fishersci.comresearchgate.net To overcome these issues, various derivatives have been developed. For instance, neopentylglycol and MIDA (N-methyliminodiacetic acid) boronates offer enhanced stability and controlled reactivity. nih.gov Recent advancements have focused on developing highly active catalyst systems that can effectively couple a wide range of alkylboron reagents with various aryl and vinyl halides and triflates. researchgate.netresearchgate.netorganic-chemistry.org This includes the successful coupling of primary and secondary alkyl boronic acids. rsc.orgresearchgate.net

Table 1: Scope of Alkylboronic Acids and Derivatives in Suzuki-Miyaura Coupling

| Alkylboron Reagent | Coupling Partner | Catalyst/Ligand System (Example) | Key Features |

| Primary Alkylboronic Acids | Aryl Halides | Pd(OAc)₂ / SPhos | Good yields for coupling with various aryl chlorides. |

| Secondary Alkylboronic Acids | Aryl Bromides | Pd₂ (dba)₃ / cataCXium® A | Enables coupling of more sterically hindered alkyl groups. |

| Alkylboronic Esters (Neopentyl) | Aryl Halides | AntPhos / TMSOK | Rapid reaction times, often under 1 hour. nih.gov |

| Potassium Alkyltrifluoroborates | Aryl Halides | PdCl₂(dppf) | Stable, crystalline solids that are easy to handle. nih.gov |

| Alkyl-9-BBN | Aryl Bromides | Pd(PPh₃)₄ / K₃PO₄ | High stereospecificity in the transfer of the alkyl group. acs.org |

This table provides illustrative examples and is not exhaustive.

Oxidative Addition: As mentioned, the oxidative addition of an alkyl halide to the palladium(0) center typically proceeds with an inversion of stereochemistry at the carbon atom. libretexts.org

Transmetalation: The transfer of the alkyl group from the boron atom to the palladium center generally occurs with retention of configuration at the carbon atom. acs.orgacs.orgnih.gov This has been demonstrated through studies using stereochemically defined alkylboron reagents. nih.gov

Reductive Elimination: This final step also proceeds with retention of stereochemistry. libretexts.org

Therefore, in a typical alkyl-alkyl coupling, the stereochemistry of the boronic acid partner is retained in the product, while the stereochemistry of the alkyl halide partner is inverted. However, the specific ligand and reaction conditions can sometimes influence these outcomes. nih.gov For instance, the steric properties of both the ligand and the alkylboron nucleophile can play a significant role in determining the stereochemical course of the transmetalation step for secondary alkylboron reagents. nih.gov

The success and efficiency of the Suzuki-Miyaura coupling involving alkyl boronic acids are highly dependent on the judicious choice of catalyst, ligand, and base.

Catalysts: Palladium-based catalysts are the most common, with Pd(OAc)₂, Pd₂(dba)₃, and various palladium precatalysts being widely used. researchgate.netacs.org In recent years, nickel-based catalysts have also emerged as powerful alternatives, particularly for photocatalyzed Suzuki-Miyaura reactions. rsc.org Iron-based catalysts have also been developed for the coupling of alkyl halides. researchgate.net

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. For couplings involving alkyl boronic acids, bulky and electron-rich phosphine ligands are often employed. acs.org Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have demonstrated exceptional activity, enabling reactions at low catalyst loadings and even at room temperature. acs.org The structure of the ligand can impact the rate-determining step of the reaction and can be designed to promote the desired reactivity. acs.orgacs.org

Bases: The base is essential for the activation of the boronic acid in the transmetalation step. researchgate.netnih.gov Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. youtube.com The choice of base can significantly affect the reaction rate and yield. researchgate.net In some cases, strong bases like potassium trimethylsilanolate (TMSOK) are used, particularly in anhydrous conditions with boronic esters, to achieve rapid reaction rates. nih.gov The base can also play other roles, such as facilitating the hydrolysis of palladium-halide intermediates and regenerating the active catalyst. acs.org

Chan-Lam Coupling (C-N and C-O Bond Formation)

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nrochemistry.comwikipedia.org This reaction, typically catalyzed by copper complexes, couples an organoboron reagent with an amine or an alcohol. nrochemistry.comwikipedia.org A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org

The proposed mechanism for the Chan-Lam coupling generally involves the following key steps: nrochemistry.comwikipedia.orgalfa-chemistry.com

A copper(II) salt reacts with the amine or alcohol nucleophile.

Transmetalation of the organic group from the boronic acid to the copper center occurs.

A subsequent reductive elimination from a copper(III) intermediate forges the C-N or C-O bond, releasing the product and a copper(I) species. nrochemistry.comwikipedia.org

The copper(I) is then re-oxidized to copper(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. nrochemistry.com

The scope of the Chan-Lam coupling is broad, accommodating a variety of N-H and O-H containing compounds, including amines, anilines, amides, and phenols. organic-chemistry.orgalfa-chemistry.com Recent developments have extended this methodology to the coupling of alkylboronic acids and their esters with aliphatic amines, providing a direct route to valuable alkyl amines. nih.gov These reactions often utilize air as the terminal oxidant, avoiding the need for stoichiometric chemical oxidants. nih.gov Mechanistic investigations into these alkyl couplings suggest the possible involvement of radical intermediates. nih.gov

Table 2: Examples of Chan-Lam Coupling with Boronic Acids

| Boronic Acid | Coupling Partner | Copper Catalyst (Example) | Product Type |

| Arylboronic acid | Aniline | Cu(OAc)₂ | Aryl amine |

| Arylboronic acid | Phenol | Cu(OAc)₂ | Aryl ether |

| Methylboronic acid | Benzyl (B1604629) amine | [Cu(DMAP)₄I]I | N-methyl benzyl amine rsc.org |

| Alkenylboronic acid | Imidazole (B134444) | [Cu(DMAP)₄I]I | N-alkenyl imidazole rsc.org |

| Alkylboronic ester | Aliphatic amine | Cu(OAc)₂ | Alkyl amine nih.gov |

| Arylboronic acid pinacol (B44631) ester | Aryl amine | Cu(OAc)₂ / EtOH | Diaryl amine nih.gov |

This table provides illustrative examples and is not exhaustive.

Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a thioester and a boronic acid. wikipedia.org This reaction is particularly valuable due to its mild, neutral conditions, which tolerate a wide range of functional groups. rsc.org The reaction typically utilizes a palladium(0) catalyst, a phosphine ligand, and a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. wikipedia.orgsynarchive.com

The mechanism of the first-generation Liebeskind-Srogl coupling proceeds under anaerobic conditions. wikipedia.org While specific studies detailing the use of this compound in this reaction are not extensively documented in the provided results, the general mechanism allows for the coupling of various organoboron reagents. nih.gov The reaction has been shown to be effective with a broad scope of boronic acids, although electron-rich boronic acids tend to provide better yields. nih.gov In some cases, reactions with boronic acids bearing electron-withdrawing groups can be challenging and may lead to a higher proportion of homocoupling byproducts. nih.gov

Later generations of the Liebeskind-Srogl coupling have been developed to be catalytic in copper, either by using an excess of the boronic acid under aerobic conditions or by employing a thio-auxiliary with an N-O motif that facilitates catalyst turnover. wikipedia.org These advancements have expanded the utility of the reaction, making it a more efficient and cost-effective method for C-C bond formation. wikipedia.org

Table 1: Generations of Liebeskind-Srogl Coupling

| Generation | Catalyst System | Conditions | Key Features |

| First | Catalytic Pd(0), Stoichiometric Cu(I) | Anaerobic | Broad substrate scope including various thioesters and boronic acids. wikipedia.org |

| Second | Catalytic Cu(I), Palladium-free | Aerobic, requires excess boronic acid | Renders the reaction catalytic in copper, but can be limited by the cost of the organoboron reagent. wikipedia.org |

| Third | Catalytic Cu(I), Palladium-free | Microwave conditions | Mimics biological metal-scavenging systems to achieve copper catalysis with a single equivalent of boronic acid. wikipedia.org |

Conjugate Additions

This compound and its derivatives can participate in conjugate addition reactions, also known as 1,4-additions, to α,β-unsaturated carbonyl compounds. libretexts.org This class of reactions is a powerful tool for the formation of carbon-carbon bonds, leading to the creation of β-substituted carbonyl compounds. organic-chemistry.org The reaction involves the addition of the cyclobutylmethyl group to the β-carbon of an enone or related Michael acceptor. libretexts.org

The nucleophilicity of the organoboron reagent is a key factor in these transformations. While boronic acids themselves can act as nucleophiles, their reactivity can be enhanced through the formation of boronate complexes. researchgate.net Various methods have been developed to catalyze the conjugate addition of boronic acids, including the use of transition metals like rhodium and palladium. organic-chemistry.orgnih.gov For instance, rhodium catalysts, often in conjunction with chiral ligands like BINAP, have been successfully employed for the asymmetric conjugate addition of arylboronic acids to enones. nih.gov

Furthermore, organocatalytic methods have emerged as a viable alternative. Chiral diols and tartaric acid derivatives have been shown to catalyze the enantioselective conjugate addition of boronic acids to enones. researchgate.netrsc.org These methods often proceed through the formation of a chiral boronate ester in situ, which then reacts with the α,β-unsaturated substrate. rsc.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction, allowing for the synthesis of enantioenriched products. nih.gov

Electrophilic Allyl Shifts

While direct examples involving this compound in electrophilic allyl shifts were not found in the search results, the general principles of such rearrangements are relevant to the reactivity of organoboron compounds. Electrophilic allyl shifts, often involving carbocation intermediates, can lead to the migration of an alkyl or aryl group. libretexts.org In the context of boronic acids, these rearrangements can be triggered by the reaction of an allylboronate with an electrophile.

A related and mechanistically significant process is the 1,2-boron migration that can occur in radical reactions of allyl boronates. For example, the addition of a radical to the γ-position of an allyl boronic ester can generate a β-boryl carbon-centered radical. This intermediate can then undergo a 1,2-boron shift to yield a more stable carbon radical. researchgate.net The propensity for this migration is influenced by the substituents on the allyl boronate. researchgate.net

Carbocation rearrangements, such as hydride and alkyl shifts, are driven by the formation of a more stable carbocation. libretexts.org These shifts are fundamental in various organic transformations, including those involved in the biosynthesis of complex molecules like lanosterol. libretexts.org While not a direct "electrophilic allyl shift," the underlying principles of group migration to an electron-deficient center are pertinent to the broader reactivity patterns of organoboron compounds.

1,2-Metallate Rearrangements and Boronate Complexes

The 1,2-metallate rearrangement, also known as the Matteson rearrangement, is a cornerstone of organoboron chemistry, enabling the stereospecific synthesis of a diverse array of organoboron compounds. bohrium.com This process involves the migration of a substituent from a boron 'ate' complex to an adjacent carbon atom, typically with the displacement of a leaving group. ed.ac.uk This methodology has proven particularly powerful for the functionalization and formation of strained ring systems, including those containing cyclobutane (B1203170) moieties. bohrium.com

Rearrangements with Cyclobutyl-Substituted Boronic Acid Derivatives

A novel strategy to induce 1,2-metallate rearrangements involves the ring expansion of vinylcyclopropyl boronate complexes. nih.govbris.ac.uk In this process, the reaction of a vinylcyclopropyl boronate complex with an electrophile generates a carbocation adjacent to the cyclopropyl (B3062369) ring. bris.ac.uk This intermediate then undergoes a ring expansion coupled with a 1,2-metallate rearrangement, resulting in the formation of 1,2-substituted cyclobutyl boronic esters with high diastereoselectivity. nih.govbris.ac.uk This method provides access to medicinally relevant cyclobutyl structures and has been applied to the stereoselective synthesis of natural products like (±)-grandisol. nih.gov

Computational studies have indicated that this ring-expansion-induced rearrangement proceeds through a nonclassical carbocation intermediate, followed by an anti-1,2-migration. nih.govbris.ac.uk This mechanistic understanding allows for the prediction and control of the stereochemical outcome of the reaction.

Asymmetric Variants and Stereocontrol in Ring-Strained B-ate Complexes

Significant progress has been made in developing asymmetric versions of reactions involving ring-strained boronate complexes. The strain-release-driven reactions of bicyclo[1.1.0]butane (BCB)-derived boronate complexes have emerged as a powerful strategy. nih.gov These reactions can be used to synthesize chiral molecules containing cyclobutane rings. nih.gov

An asymmetric synthesis of atropisomers featuring cis-cyclobutane boronic esters has been developed, facilitated by the 1,2-carbon or boron migration of ring-strained B-ate complexes. nih.gov This method achieves high enantioselectivity and is compatible with a variety of aryl, alkenyl, and alkyl boronic esters. nih.gov Mechanistic studies suggest that these transformations can proceed through a dynamic kinetic asymmetric transformation (DYKAT), where rapid isomerization of a palladium(II) complex intermediate plays a key role in establishing the final stereochemistry. nih.gov

The stereocontrol in these reactions is often dictated by the chiral auxiliary or catalyst employed. For example, in Matteson's homologation, a chiral diol embedded in the boronic ester directs the stereochemical outcome (substrate control). ed.ac.uk Alternatively, a chiral reagent can be used to form a chiral 'ate' complex, which then rearranges to a chiral boronic ester (reagent control). ed.ac.uk

Formation and Reactivity of Boronate Intermediates

Boronate complexes are key intermediates in 1,2-metallate rearrangements. They are formed by the addition of a nucleophile to the Lewis acidic boron atom of a boronic ester or acid. ed.ac.uk The stability and reactivity of these 'ate' complexes are crucial for the success of the subsequent rearrangement. For instance, boronate complexes are generally stable at low temperatures, which can prevent multiple additions of reactive nucleophiles. ed.ac.uk

The reactivity of boronate intermediates can be influenced by several factors. The nature of the nucleophile, the substituents on the boron atom, and the presence of additives can all affect the rate and stereoselectivity of the rearrangement. ed.ac.uk For example, lithium cations have been shown to accelerate the rate of 1,2-metallate rearrangements, albeit sometimes with lower stereoselectivity. ed.ac.uk

The formation of boronate intermediates is not limited to ionic pathways. Radical borylation reactions, where a carbon-centered radical is trapped by a diboron (B99234) reagent, offer an alternative route to boronic esters. rsc.org Additionally, the stability of boronate esters can be significantly enhanced by using protecting groups like N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable to a wide range of reagents and conditions, yet can be easily deprotected to release the corresponding boronic acid. nih.gov This stability allows for complex, multi-step syntheses involving boronate intermediates. nih.gov

Other Organic Transformations

Beyond the widely recognized Suzuki-Miyaura coupling, this compound and its derivatives can participate in a variety of other valuable organic transformations. These reactions leverage the unique reactivity of the carbon-boron bond to construct complex molecular architectures.

The carbon-boron bond in alkylboronic acids is susceptible to cleavage through oxidation and protonolysis, leading to the formation of alcohols and the corresponding alkane, respectively.

Oxidation: The transformation of an organoboronic acid to an alcohol is a synthetically useful process. This oxidative deboronation effectively replaces the boronic acid moiety with a hydroxyl group. While traditional methods often employ harsh oxidants like hydrogen peroxide under basic conditions, newer, milder protocols have been developed. For instance, a microwave-assisted, transition-metal-free method utilizes air as the oxidant in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO) to efficiently convert alkylboronic acids to their corresponding alcohols. rsc.org Another approach involves photoredox catalysis where an inorganophosphorus compound, such as K3PO4, activates the alkylboronic acid, facilitating its oxidation and subsequent conversion to an alkyl radical that can be trapped to form an alcohol. nih.govrsc.org

Protonolysis: Protonolysis involves the cleavage of the C-B bond by an acid, resulting in the formation of a C-H bond. wikipedia.orgyoutube.com This reaction effectively replaces the boronic acid group with a hydrogen atom. For alkyl derivatives of electropositive elements like boron, even weak acids can facilitate this transformation. wikipedia.org The reaction proceeds by protonation of the organic ligand attached to the metal, leading to the corresponding alkane and a metal salt. youtube.com This process can be seen as a side reaction in other transformations involving boronic acids but can also be utilized intentionally for deboronation.

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | 1. H₂O₂, NaOH2. Air, KOH, DMSO, Microwave rsc.org3. Photocatalyst, K₃PO₄, light nih.govrsc.org | Alcohol (Cyclobutylmethanol) |

| Protonolysis | Acid (e.g., HCl, Acetic Acid) wikipedia.orgyoutube.com | Alkane (Methylcyclobutane) |

Homologation reactions provide a powerful strategy for the stepwise extension of a carbon chain. In the context of boronic acids, the Matteson and Aggarwal homologation reactions are particularly prominent for the stereocontrolled synthesis of more complex boronic esters. uni-saarland.deu-tokyo.ac.jp These methods typically involve the reaction of a boronic ester with a lithiated carbenoid.

Matteson Homologation: This method involves the reaction of a chiral boronic ester with a dichloromethyl- or chloromethyllithium reagent. uni-saarland.denih.gov This creates an α-chloro boronic ester with a high degree of stereocontrol. uni-saarland.de Subsequent reaction with a Grignard or organolithium nucleophile proceeds with inversion of configuration at the carbon bearing the chlorine, leading to a homologated, α-substituted alkylboronic ester. uni-saarland.denih.gov This iterative process allows for the construction of carbon chains with multiple, well-defined stereocenters. rsc.orgbristol.ac.uk

Aggarwal Iterative Homologation: An alternative approach developed by Aggarwal and coworkers utilizes chiral lithiated carbamates as carbenoid equivalents. u-tokyo.ac.jpnih.govnih.gov This method offers excellent enantioselectivity and broad substrate scope, reacting efficiently with both boronic esters and boranes. nih.gov A key advantage of the Aggarwal approach is that it is reagent-controlled, meaning the stereochemical outcome is determined by the chiral ligand on the carbenoid rather than a chiral auxiliary on the boronic ester. u-tokyo.ac.jp This allows for the "growing" of carbon chains with precise control over both relative and absolute stereochemistry through an iterative sequence of homologation and alkylation steps. nih.gov The development of vinylidene homologation further expands the diversity of accessible boronic esters. bath.ac.uk

| Homologation Method | Key Reagents | Mechanistic Feature |

| Matteson Homologation | LiCHCl₂, Nucleophile (e.g., RMgX) uni-saarland.denih.gov | Substrate-controlled stereoselectivity (chiral boronic ester) bristol.ac.uk |

| Aggarwal Homologation | Chiral lithiated carbamate, Nucleophile u-tokyo.ac.jpnih.gov | Reagent-controlled stereoselectivity (chiral carbenoid) nih.gov |

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed C-H activation can be used to couple C(sp³)–H bonds with organoboron reagents. nih.govresearchgate.net

In a typical reaction, a substrate containing a directing group coordinates to a palladium(II) catalyst. This brings the catalyst into proximity with a specific C-H bond, facilitating its cleavage to form a palladacycle intermediate. This intermediate can then undergo transmetalation with a boronic acid, such as this compound, followed by reductive elimination to form a new carbon-carbon bond and regenerate the active catalyst. The use of specialized ligands, such as mono-N-protected amino acids (MPAA), is often crucial for achieving high reactivity and selectivity in these transformations. nih.gov While this area is still developing, it holds significant promise for directly coupling this compound with unactivated C(sp³)-H bonds in various substrates. nih.govresearchgate.net

| Reaction Type | Catalyst System | Coupling Partners |

| Directed C(sp³)-H Arylation/Alkylation | Pd(II) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., MPAA), Oxidant nih.gov | Substrate with directing group + this compound |

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. Boronic acids are valuable components in several MCRs.

Petasis Borono-Mannich (PBM) Reaction: The Petasis reaction is a versatile three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines, including valuable α-amino acids. wikipedia.orgorganic-chemistry.org For this compound, the reaction would involve the condensation of an amine and an aldehyde to form an iminium ion in situ. The boronic acid then reacts, likely through an intermediate boronate species, to transfer its cyclobutylmethyl group to the electrophilic iminium carbon. organic-chemistry.org A significant advantage of the Petasis reaction is its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Recent advancements have extended the scope to include alkylboronic acids through radical-based pathways, further enhancing its utility for creating C(sp³)-rich molecules. nih.govchemrxiv.org

Other Multicomponent Reactions: Beyond the Petasis reaction, boronic acids can participate in other MCRs. For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. illinois.edu While less common, boronic acids can be incorporated into Ugi-type syntheses. For instance, a Petasis reaction can be performed first to generate an α-amino acid which then serves as a component in a subsequent Ugi reaction. organic-chemistry.orgillinois.edu This sequential approach allows for the rapid assembly of complex, peptide-like structures.

| Multicomponent Reaction | Components | Product |

| Petasis Reaction | Amine, Carbonyl, this compound wikipedia.orgorganic-chemistry.org | Substituted (Cyclobutylmethyl)amine |

| Ugi Reaction (sequential with Petasis) | Petasis product (α-amino acid), Aldehyde, Isocyanide organic-chemistry.orgillinois.edu | Complex α-acylamino amide |

Catalytic Applications of Boronic Acids

Boronic Acid Catalysis (BAC) in Organic Reactions

Boronic acid catalysis (BAC) leverages the Lewis acidic nature of the boron atom to activate substrates, primarily those containing hydroxyl groups. rsc.orgresearchgate.net The ability of boronic acids to form reversible covalent bonds with hydroxyl groups enables both electrophilic and nucleophilic modes of activation under mild reaction conditions. rsc.orgresearchgate.net This circumvents the need for stoichiometric activating agents, improving atom economy. rsc.orgresearchgate.net The catalytic activity of boronic acids can be tuned by modifying their organic substituents, which alters the electronic properties of the boron center. nih.gov

Activation of Carboxylic Acids for Amidation and Esterification

One of the most developed areas of boronic acid catalysis is their use in amidation and esterification reactions. nih.gov Boronic acids activate carboxylic acids towards nucleophilic attack, facilitating the formation of amides and esters.

Amidation: Arylboronic acids have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. rsc.org The reaction typically proceeds through the formation of a mixed anhydride (B1165640) intermediate, specifically a mono(acyloxy)boronic acid, which activates the carboxylic acid for subsequent reaction with an amine. nih.govrsc.org Theoretical studies suggest that the formation of this acyloxyboronic acid intermediate is a key step, although it can be thermodynamically unfavorable, necessitating the removal of water to drive the reaction forward. rsc.org The rate-determining step is often the cleavage of the C–O bond in the tetracoordinate acyl boronate intermediate that forms upon amine addition. rsc.org Certain ortho-substituted arylboronic acids, such as ortho-iodophenylboronic acid, exhibit enhanced catalytic activity, which is attributed to a combination of steric effects and orbital interactions. rsc.orgacs.org

Esterification: Boric acid and boronic acids can catalyze the chemoselective esterification of α-hydroxycarboxylic acids in the presence of other carboxylic acid functional groups. acs.orgresearchgate.netacs.org This selectivity arises from the affinity of the boronic acid for the α-hydroxy acid moiety. acs.org The reaction can be performed at ambient temperature using catalytic amounts of boric acid in an alcohol solvent, offering a mild alternative to traditional Fischer esterification conditions that require strong protic acids. acs.orgacs.org The proposed mechanism does not involve the formation of a mixed anhydride as seen in anhydrous amidation, but rather relies on the specific interaction between the boronic acid and the α-hydroxycarboxylic acid. acs.org

Table 1: Boronic Acid-Catalyzed Amidation and Esterification Reactions

| Reaction | Catalyst | Substrates | Key Features | Reference(s) |

| Amidation | ortho-Iodophenylboronic acid | Carboxylic acids, Amines | Proceeds at room temperature; requires molecular sieves. | acs.org |

| Amidation | Arylboronic acids | Carboxylic acids, Amines | Mono(acyloxy)boronic acid is a key intermediate. | rsc.org |

| Esterification | Boric acid | α-Hydroxycarboxylic acids, Alcohols | Chemoselective for α-hydroxy acids; mild conditions. | acs.orgresearchgate.net |

Activation of Alcohols for Nucleophilic Substitutions and Dimerizations

Boronic acids can activate alcohols, which are typically poor leaving groups, facilitating nucleophilic substitution and other transformations. researchgate.netresearchgate.netspringernature.com This activation can occur through different mechanisms depending on the catalyst and substrate. researchgate.net

Nucleophilic Substitutions: Highly electron-deficient arylboronic acids can act as Brønsted acids in situ, protonating alcohols and enabling SN1-type reactions. nih.govacs.org For instance, pentafluorophenylboronic acid, in combination with a co-catalyst like oxalic acid, can activate benzylic alcohols for dehydrative C-alkylation with 1,3-dicarbonyl compounds or allylation with allyltrimethylsilane. acs.org This process forms new carbon-carbon bonds with water as the only byproduct. acs.org Boronic acids also catalyze Friedel-Crafts-type reactions between benzylic alcohols and arenes. rsc.orgresearchgate.net

Dimerizations: A unique application of boronic acids is the templated dimerization of allylic alcohols. nih.govacs.org In this reaction, a boronic acid reacts with two molecules of an allylic alcohol to form a boronic ester intermediate. acs.org This intermediate then undergoes an acid-catalyzed cyclization, leading to the formation of a protected 1,3-diol with high diastereoselectivity. acs.org The boronic acid acts as a template, organizing the two alcohol molecules for the selective bond formation. nih.govacs.org

Table 2: Boronic Acid-Catalyzed Reactions of Alcohols

| Reaction | Catalyst | Substrates | Product Type | Reference(s) |

| Dehydrative C-Alkylation | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols, 1,3-Diketones | C-C bond formation | acs.org |

| Dehydrative Allylation | Pentafluorophenylboronic acid / Oxalic acid | Benzylic alcohols, Allyltrimethylsilane | C-C bond formation | acs.org |

| Dimerization | Phenylboronic acid / Triflic acid | Allylic alcohols | Protected 1,3-diols | acs.org |

Role in Aldol (B89426) and Diels-Alder Reactions

Boronic acids and their derivatives play a significant role in catalyzing classic carbon-carbon bond-forming reactions like the Aldol and Diels-Alder reactions. nih.gov

Aldol Reactions: Boron enolates are well-established intermediates in stoichiometric aldol reactions, offering predictable stereochemical outcomes. nih.gov The use of boronic and borinic acids as catalysts for direct aldol reactions is a natural extension. nih.govacs.org Diphenylborinic acid, for example, is a highly effective catalyst for the direct aldol reaction between pyruvic acids and a wide range of aldehydes in water, producing valuable isotetronic acid derivatives. acs.orgorganic-chemistry.org The boron catalyst is thought to stabilize the enol tautomer of the pyruvic acid through the formation of a dioxoborolanone intermediate. organic-chemistry.org Aminoboronic acids have also been explored as dual-activation catalysts, where the boron acts as a Lewis acid and the amine functions as a base. nih.gov

Diels-Alder Reactions: Boronic acids can catalyze Diels-Alder reactions by activating unsaturated carboxylic acids. researchgate.net The catalyst is believed to lower the LUMO of the dienophile via the formation of a covalent, monoacylated hemiboronic ester intermediate. researchgate.net This approach has been successfully applied to the [4+2] cycloaddition of 2-alkynoic acids with various dienes. researchgate.net Chiral boronic acid derivatives, formed from tartaric acid, have been used to induce asymmetry in Diels-Alder reactions. libretexts.org

Table 3: Boronic Acid Catalysis in Aldol and Diels-Alder Reactions

| Reaction | Catalyst Type | Substrates | Key Aspect | Reference(s) |

| Aldol Reaction | Diphenylborinic acid | Pyruvic acids, Aldehydes | Catalysis in water; high efficiency. | acs.orgorganic-chemistry.org |

| Aldol Reaction | Aminoboronic acids | Ketones, Aldehydes | Dual-activation mechanism. | nih.gov |

| Diels-Alder Reaction | Arylboronic acids | 2-Alkynoic acids, Dienes | Activation of unsaturated carboxylic acids. | researchgate.net |

| Asymmetric Diels-Alder | Chiral boronic ester | Cyclopentadiene, Methacrolein | Enantioselective catalysis. | libretexts.org |

Promoting Cycloadditions and Conjugate Additions

Beyond the Diels-Alder reaction, boronic acids catalyze a variety of other cycloaddition and conjugate addition reactions. nih.govrsc.org

Cycloadditions: Arylboronic acids have been shown to catalyze [4+3] cycloadditions, providing access to seven-membered ring systems like cyclohepta[b]benzofurans and cyclohepta[b]indoles. nih.gov They can also promote the Huisgen [3+2] cycloaddition between azides and terminal alkynes bearing a carboxylic acid group, in some cases eliminating the need for a copper catalyst. nih.gov The catalytic effect is attributed to the electrophilic activation of the unsaturated carboxylic acid by the boronic acid. nih.gov

Conjugate Additions: Boronic acids can participate as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds. researchgate.netorganic-chemistry.org While many of these reactions are catalyzed by transition metals like rhodium or palladium, there are examples of boronic acid catalysis. organic-chemistry.orgrsc.org For instance, chiral diols can catalyze the enantioselective conjugate addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. acs.org O-monoacyltartaric acids have also been used to catalyze the asymmetric conjugate addition of boronic acids to enones. rsc.org

Table 4: Boronic Acid in Cycloadditions and Conjugate Additions

| Reaction | Catalyst | Substrates | Product Type | Reference(s) |

| [4+3] Cycloaddition | Arylboronic acid | Furans/Indoles, Dienophiles | Cycloheptane derivatives | nih.gov |

| [3+2] Cycloaddition | ortho-Nitrophenylboronic acid | Azides, Alkynoic acids | Triazoles | nih.gov |

| Conjugate Addition | (R)-3,3′-I2-BINOL | Boronic acids, α,β-Unsaturated 2-acyl imidazoles | Michael addition products | acs.org |

| Conjugate Addition | O-Monoacyltartaric acids | Boronic acids, Enones | β-Substituted ketones | rsc.org |

Mechanistic Aspects of Boronic Acid as a Lewis Acid Catalyst

The catalytic activity of boronic acids stems from their nature as mild, organic-soluble Lewis acids. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as an oxygen or nitrogen atom. nih.govresearchgate.net

A key mechanistic feature is the formation of reversible covalent bonds with hydroxyl groups, such as those in carboxylic acids and alcohols. rsc.orgresearchgate.net This interaction can lead to two primary modes of activation:

Electrophilic Activation : When a boronic acid condenses with a carboxylic acid or an alcohol, it can increase the electrophilicity of the substrate. For example, the formation of an acyloxyboronic acid intermediate makes the carbonyl carbon of the carboxylic acid more susceptible to nucleophilic attack. nih.govrsc.org Similarly, coordination to an alcohol can facilitate C-O bond cleavage to form a carbocation intermediate. nih.govrsc.org

Nucleophilic Activation : In the case of diols or polyols, the formation of a tetrahedral anionic boronate complex can increase the electron density on the oxygen atoms, thereby enhancing their nucleophilicity. nih.govrsc.org This mode of activation is crucial for reactions like the regioselective acylation of carbohydrates. nih.gov

The dehydrative trimerization of boronic acids to form boroxines is another important mechanistic consideration, as boroxines can also be active catalytic species or precursors to the active catalyst. rsc.orgresearchgate.net The specific mechanism is highly dependent on the substrates, catalyst structure, and reaction conditions. researchgate.netnih.gov

Cooperative Catalysis and Emerging Strategies (e.g., Photocatalysis, Electrochemistry)

To enhance the scope and efficiency of boronic acid catalysis, researchers have explored cooperative catalysis and other emerging strategies.

Cooperative Catalysis: This approach involves the use of a boronic acid in conjunction with another catalyst to achieve a synergistic effect. For example, the combination of an arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be highly effective for the dehydrative amidation of less reactive carboxylic acids. nih.gov The proposed mechanism involves the boronic acid forming a mixed anhydride, which is then activated by the nucleophilic DMAPO to generate a more reactive cationic intermediate. nih.gov

Photocatalysis: Boronic acids and their derivatives are typically not redox-active under visible light irradiation. However, they can be activated in a dual catalytic system with a photoredox catalyst. A Lewis base can form a redox-active complex with a boronic ester or a boroxine (B1236090) (the trimer of a boronic acid). nih.gov This complex can then be oxidized by the excited photocatalyst to generate a carbon-centered radical, which can participate in various C-C bond-forming reactions, such as Giese-type additions to electron-deficient olefins. nih.gov This strategy expands the utility of boronic acids into the realm of radical chemistry under mild, light-driven conditions. nih.gov While electrochemistry is another emerging area in organic synthesis, its specific cooperative use with (Cyclobutylmethyl)boronic acid catalysis is not yet well-established in the reviewed literature.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Blocks for Complex Molecular Architectures

(Cyclobutylmethyl)boronic acid serves as a valuable building block for the synthesis of complex molecular architectures. The cyclobutyl group offers a three-dimensional structural element that can be incorporated into larger molecules, influencing their shape and properties. This is particularly useful in medicinal chemistry and materials science, where the specific arrangement of atoms in space is critical for function. The boronic acid moiety provides a reactive handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the efficient formation of carbon-carbon bonds, enabling the connection of the cyclobutylmethyl fragment to a wide range of other molecular components. audreyli.com

The ability to construct complex molecules in a controlled and sequential manner is a significant goal in modern chemistry. core.ac.uk The use of boronic acids, such as this compound, as coupling partners is central to this endeavor due to their versatility as intermediates in the preparation of diverse molecular structures. core.ac.uk

Sequential and Iterative Cross-Couplings (e.g., using MIDA Boronates)

Sequential and iterative cross-coupling reactions are powerful strategies for the controlled assembly of complex molecules. nih.govnih.gov These methods allow for multiple carbon-carbon bond formations to be carried out in a specific order, enabling the rapid construction of intricate molecular frameworks. core.ac.uk Boronic acids and their derivatives, like N-methyliminodiacetic acid (MIDA) boronates, play a crucial role in these processes. nih.gov

MIDA boronates are protected forms of boronic acids that are stable to a wide range of reaction conditions, yet can be deprotected in a controlled manner to release the reactive boronic acid. nih.gov This "on-demand" reactivity allows for iterative cross-coupling sequences where a bifunctional molecule containing a MIDA boronate and another reactive group can be selectively coupled at the other position first. Subsequent deprotection of the MIDA group then allows for a second coupling reaction at that site. This strategy provides a high degree of control over the synthesis of complex molecules, such as oligomers and other precisely defined structures. nih.govnih.gov

The development of methods for the controlled in situ deprotection of MIDA boronates further enhances the efficiency of these iterative processes by eliminating the need for separate deprotection steps. nih.gov

Stereoselective Synthesis and Chiral Auxiliaries

The creation of molecules with specific three-dimensional arrangements of atoms, known as stereoselective synthesis, is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. nih.gov Chiral boronic esters are recognized as highly valuable building blocks in this field due to their stability and the ability to be transformed into a wide variety of functional groups with high stereospecificity. nih.gov

While this compound itself is not chiral, it can be used in conjunction with chiral auxiliaries to control the stereochemical outcome of reactions. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction to produce one enantiomer over the other. After the desired transformation, the auxiliary is removed. For instance, in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, a chiral auxiliary can be used to induce a diastereoselective aldol (B89426) reaction, followed by a directed cyclopropanation. Subsequent removal of the auxiliary yields the desired enantiomerically enriched cyclopropane (B1198618) product. rsc.org This "temporary stereocentre" approach highlights how achiral building blocks can be effectively utilized in asymmetric synthesis. rsc.org

Application in Fluorescent Detection and Molecular Recognition (Academic Context)

Boronic acids have gained significant attention for their ability to bind with diols, which are molecules containing two hydroxyl groups. rsc.orgnih.gov This interaction is reversible and can lead to changes in the fluorescence of a molecule, making boronic acid-containing compounds useful as fluorescent sensors. rsc.org This principle is widely applied in the academic research context for the detection and recognition of various biological molecules. nih.gov

The core concept relies on designing a fluorescent molecule that also contains a boronic acid group. When the boronic acid binds to a target diol, such as a sugar molecule, the electronic environment of the fluorophore can be altered, resulting in a change in its fluorescence intensity or wavelength. rsc.org This "turn-on" or "turn-off" response can be used to quantify the amount of the target analyte present. nih.gov

Researchers have developed sophisticated boronic acid-based sensors for a variety of targets, including carbohydrates like glucose, catecholamines, and reactive oxygen species. rsc.orgnih.gov These sensors are valuable tools for studying biological processes and for the potential development of new diagnostic methods. nih.govnih.gov For example, diboronic acid probes have been synthesized for the sensitive and selective detection of glucose in living cells and even in organisms like zebrafish. nih.gov

Integration into Dynamic Covalent Chemistry (e.g., Boronic Ester Networks)

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions. researchgate.net This reversibility allows for the creation of materials that can adapt their structure and properties in response to external stimuli. The reaction between boronic acids and diols to form boronic esters is a prime example of a dynamic covalent bond. researchgate.netmdpi.com

This dynamic nature is harnessed to create "smart" materials, such as self-healing polymers and responsive hydrogels. mdpi.comethz.ch In these materials, this compound or other boronic acid derivatives can be incorporated into polymer chains. When these polymers are cross-linked through the formation of boronic ester bonds, a network is formed. usm.edu If this network is damaged, the reversible nature of the boronic ester bonds allows them to break and reform, leading to the healing of the material. mdpi.comnih.gov

The properties of these dynamic networks can be tuned by changing the structure of the boronic acid or the diol components. mdpi.com For example, the incorporation of specific functional groups can alter the stability of the boronic ester bonds and the responsiveness of the material to stimuli like pH or the presence of competing molecules. usm.edunih.gov This tunability makes boronic ester-based dynamic covalent networks promising for a wide range of applications, including in the biomedical field. researchgate.netethz.ch

Research into Functional Materials (e.g., Optoelectronic Properties, Flame Retardants)

The unique properties of boron-containing compounds, including boronic acids, have led to their investigation in the development of a variety of functional materials. researchgate.net